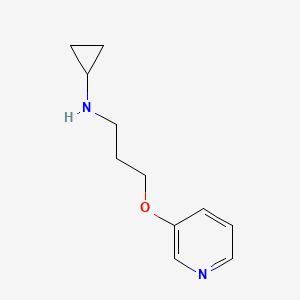

Cyclopropyl(3-(3-pyridyloxy)propyl)amine

Description

Structural Significance within Organic Chemistry

The chemical properties and reactivity of Cyclopropyl(3-(3-pyridyloxy)propyl)amine are dictated by the interplay of its three primary components.

The Cyclopropylamine (B47189) Moiety: The cyclopropane (B1198618) ring is a three-membered aliphatic system characterized by significant ring strain due to its compressed C-C-C bond angles of approximately 60°. longdom.org This inherent strain enhances the chemical reactivity of the ring. longdom.org The attached primary amine group is a nucleophilic and basic center, capable of participating in a wide array of chemical transformations. longdom.org The combination of the strained ring and the reactive amine group makes cyclopropylamine a valuable and versatile component in synthetic chemistry. longdom.org In medicinal chemistry, the cyclopropyl (B3062369) group is often used as a bioisostere for other groups, offering metabolic stability and conformational rigidity.

The Pyridyloxy Moiety: The pyridine (B92270) ring is one of the most prevalent heterocyclic scaffolds in pharmaceutical and materials science. nih.govmdpi.com As an aromatic heterocycle, it influences the electronic properties, polarity, and solubility of the molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in biological systems. The ether linkage (pyridyloxy) is a chemically stable and common method for connecting the pyridine ring to an aliphatic chain.

The Propyl Linker: The three-carbon propyl chain acts as a flexible spacer connecting the reactive cyclopropylamine head and the aromatic pyridyloxy tail. This linker allows the two terminal functional groups to adopt various spatial orientations, which can be crucial for binding to biological targets or for facilitating intramolecular reactions.

The integration of these three motifs results in a bifunctional molecule with distinct regions of reactivity, polarity, and structural conformation.

Importance as a Synthetic Intermediate and Building Block

Molecules like this compound are primarily valued for their role as building blocks in the assembly of more elaborate and often biologically active compounds. The presence of multiple functional groups provides synthetic chemists with versatile tools for molecular construction.

The primary amine of the cyclopropylamine group is a key functional handle for synthetic elaboration. It can readily undergo a variety of well-established reactions, including acylation to form amides, alkylation, and reductive amination with aldehydes or ketones to form secondary or tertiary amines. Cyclopropylamines are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. longdom.orgatamanchemicals.com For instance, the cyclopropylamine scaffold is a crucial component in several antibiotic drugs. atamanchemicals.com The utility of this compound lies in its ability to introduce the entire cyclopropyl-propyl-pyridyloxy fragment into a target molecule in a single step.

This compound is a valuable intermediate in the field of heterocyclic chemistry. The pyridine ring is itself a fundamental heterocycle, and its presence is a defining feature of countless bioactive molecules. mdpi.comnih.gov The amine functionality can be used to construct new heterocyclic rings. For example, it can be reacted with diketones or other bifunctional reagents to synthesize new ring systems. Furthermore, under certain conditions, donor-acceptor cyclopropanes can undergo ring-opening and rearrangement reactions to form larger heterocyclic frameworks. nih.gov The pyridine nitrogen can also influence reactions by coordinating to metal catalysts, directing subsequent transformations at other positions of the molecule.

Context within Amine and Heterocyclic Chemistry Research

The study and application of this compound reside at the intersection of two major areas of modern organic chemistry: the chemistry of strained-ring amines and the chemistry of aromatic heterocycles.

Research into cyclopropylamines continues to be an active field, driven by their unique chemical reactivity and their established presence in important commercial products, including pharmaceuticals and pesticides. nih.govwikipedia.org Synthetic methods for preparing cyclopropylamines are continuously being refined to improve efficiency and scalability. nih.gov

Simultaneously, pyridine and its derivatives remain a cornerstone of medicinal chemistry research. The pyridine scaffold is present in a vast number of FDA-approved drugs and is a privileged structure in drug discovery due to its favorable physicochemical properties and synthetic accessibility. nih.gov

Therefore, a compound such as this compound, which combines both a cyclopropylamine and a pyridine moiety, represents a logical design strategy in the creation of novel chemical entities. It allows for the exploration of new chemical space by merging the conformational constraint and metabolic properties of the cyclopropyl group with the electronic and binding capabilities of the pyridine ring. Such building blocks are essential for generating diverse libraries of compounds for high-throughput screening in the search for new biologically active agents.

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-(3-pyridin-3-yloxypropyl)cyclopropanamine |

InChI |

InChI=1S/C11H16N2O/c1-3-11(9-12-6-1)14-8-2-7-13-10-4-5-10/h1,3,6,9-10,13H,2,4-5,7-8H2 |

InChI Key |

OTNLJEHKDVMOGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCCCOC2=CN=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity of the Cyclopropyl 3 3 Pyridyloxy Propyl Amine System

Reactivity of the Cyclopropane (B1198618) Ring

The three-membered cyclopropane ring is the most notable feature regarding the molecule's latent reactivity. The inherent ring strain dictates its chemical behavior, making it susceptible to reactions that lead to the formation of more stable, open-chain or larger ring systems.

Ring-Opening Reactions

The high degree of ring strain within the cyclopropane ring makes it susceptible to cleavage under various conditions, a characteristic that is fundamental to its chemical behavior. longdom.orgbeilstein-journals.org This reactivity can be initiated through several pathways, including electrophilic attack, oxidation, and radical processes.

Electrophilic ring opening is a well-documented reaction for cyclopropanes. nih.gov In the context of cyclopropylamines, protonation of the amine group in the presence of a strong acid can facilitate ring cleavage. The protonated ammonium group acts as a strong σ-acceptor, which weakens the distal C-C bond (the bond opposite the substituent), making it the preferred site of cleavage. nih.gov For instance, studies on similar structures like trans-2-phenylcyclopropylamine hydrochloride have shown that reaction with a superacid and an aromatic nucleophile (benzene) leads to the opening of the distal bond to form an addition product. nih.gov

Oxidative processes also provide a route to ring opening. Cyclopropylamines can undergo irreversible opening of the cyclopropyl (B3062369) ring following a one-electron oxidation to form a nitrogen radical cation. nih.gov This intermediate is unstable and rapidly rearranges through β-scission of the three-membered ring to yield a more stable open-chain radical. This reactivity has been exploited in synthetic methodologies where the cyclopropylamine (B47189) acts as a progenitor for a 1,3-radical zwitterion equivalent. nih.gov

The table below summarizes key modes of cyclopropane ring-opening relevant to the cyclopropylamine system.

| Initiation Method | Key Intermediate | Mechanism | Outcome |

| Electrophilic Attack (e.g., Superacid) | Dicationic species | Cleavage of the distal C-C bond, weakened by the σ-withdrawing ammonium group. nih.gov | Formation of a 1,3-carbocation, which can be trapped by nucleophiles. nih.gov |

| Single-Electron Oxidation | Nitrogen radical cation | Irreversible β-scission of the cyclopropane ring. nih.gov | Formation of a distonic radical cation, leading to addition or cyclization products. nih.govnih.gov |

| Radical Interception | Alkyl radical | Ring-opening to relieve strain and form a more stable terminal alkyl radical. beilstein-journals.org | Intramolecular cyclization or intermolecular addition. beilstein-journals.org |

Cycloaddition Reactions

Cyclopropylamines are valuable precursors for formal [3+2] cycloaddition reactions, providing a pathway to construct five-membered rings. nih.govchemrxiv.org These reactions typically proceed through a ring-opened intermediate that behaves as a three-carbon synthon.

Visible-light photoredox catalysis has emerged as a powerful tool for initiating these transformations. nih.govnih.gov In a typical system, a photosensitizer (e.g., a ruthenium or iridium complex) absorbs visible light and oxidizes the cyclopropylamine to the corresponding nitrogen radical cation. nih.gov As described previously, this intermediate undergoes rapid, irreversible ring opening to form a 1,3-radical cation. This species can then engage with an olefin in a [3+2] cycloaddition to yield a cyclopentane derivative. nih.gov These reactions often exhibit excellent regiocontrol and can tolerate a variety of functional groups. nih.gov

Furthermore, direct photochemical activation of N-aryl cyclopropylamines in the presence of α,β-unsaturated carbonyl compounds can also lead to formal [3+2] cycloaddition products without the need for an external photocatalyst. chemrxiv.org The presence of the pyridine (B92270) ring in Cyclopropyl(3-(3-pyridyloxy)propyl)amine is particularly noteworthy, as related cyclopropyl pyridine structures have been shown to participate in novel cycloadditions. A "through-(hetero)arene radical transmission" concept has been demonstrated, where a radical can be relayed through the pyridine ring to activate the remote cyclopropane bond for cycloaddition. researchgate.net

Strain-Induced Reactivity

The reactivity of the cyclopropane ring is fundamentally driven by its inherent strain energy. The C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. longdom.org This angle strain, combined with torsional strain from eclipsing C-H bonds, makes the cyclopropane ring kinetically and thermodynamically prone to reactions that relieve this strain. longdom.orgchemrxiv.org

This high potential energy state means that the activation barrier for ring-opening is significantly lower than for the cleavage of a C-C bond in a comparable acyclic alkane. The strain enhances the reactivity of the molecule toward a variety of reagents, including electrophiles, radicals, and even certain transition metals. longdom.orgnih.gov This principle of strain-release is a common driving force in organic synthesis. For example, strain-promoted cycloadditions are efficient even under mild conditions because the release of ring strain contributes favorably to the reaction's thermodynamics. nih.gov In the context of the title compound, the strain energy of the cyclopropyl group is a latent chemical potential that can be harnessed to drive reactions such as ring-opening isomerizations, additions, and cycloadditions. nih.govchemrxiv.org

Amine Group Reactivity and Transformations

The secondary amine group in this compound is a key center of reactivity, functioning as both a nucleophile and a base. Its chemical behavior is influenced by the electronic properties of its substituents: the cyclopropyl group and the 3-(3-pyridyloxy)propyl chain.

Nucleophilic Character and Basicity

Like most secondary amines, the nitrogen atom in this compound possesses a lone pair of electrons, making it a competent nucleophile and a moderate base. longdom.orgquora.com The nucleophilicity of amines generally correlates with their basicity; secondary amines are typically more basic and more nucleophilic than primary amines, which are in turn more reactive than ammonia (B1221849). masterorganicchemistry.com

The table below compares the general trends in basicity and nucleophilicity for different classes of amines.

| Amine Class | General Basicity Trend | General Nucleophilicity Trend | Governing Factors |

| Primary (R-NH₂) | Moderate | Moderate | Electron-donating effect of one alkyl group increases electron density on nitrogen. masterorganicchemistry.com |

| Secondary (R₂-NH) | Strongest (in solution) | Strongest | Inductive effect of two alkyl groups; steric hindrance is generally low. masterorganicchemistry.com |

| Tertiary (R₃-N) | Weaker than secondary (solvation effects) | Variable | Steric hindrance can significantly reduce nucleophilicity despite higher electronic density. masterorganicchemistry.com |

The cyclopropyl group can influence the amine's basicity through its unique electronic properties, while the ether linkage and pyridine ring in the propyl chain are sufficiently remote to have a minimal inductive effect on the nitrogen's electron density. The amine's lone pair allows it to readily attack electron-deficient centers, participating in a wide range of chemical transformations. quora.com

Substitution and Addition Reactions

The nucleophilic nature of the secondary amine enables it to participate in a variety of substitution and addition reactions. It can readily react with electrophiles such as alkyl halides in Sₙ2 reactions to form tertiary amines and, subsequently, quaternary ammonium salts.

Another common transformation is acylation, where the amine attacks the electrophilic carbon of an acyl halide, anhydride, or ester in a nucleophilic acyl substitution reaction to form a stable amide. quora.com The amine can also undergo addition reactions with molecules containing polarized double bonds. For example, it can participate in Michael additions to α,β-unsaturated carbonyl compounds or react with epoxides in a nucleophilic ring-opening reaction. researchgate.net These reactions are fundamental in synthetic chemistry for building more complex molecular architectures from simpler amine precursors.

Catalytic Acylation Mechanisms

The secondary amine in the this compound system is a nucleophilic center and is susceptible to acylation. Catalytic acylation typically involves the activation of an acylating agent (like a carboxylic acid or its derivative) by a catalyst to form a highly reactive intermediate, which is then attacked by the amine.

The general mechanism for the N-acylation of the title compound can proceed via several pathways depending on the acylating agent and catalyst used. A common method is the use of an acyl chloride or anhydride with a base catalyst. In this scenario, the amine nitrogen directly attacks the electrophilic carbonyl carbon of the acylating agent.

Alternatively, in a process like the Friedel-Crafts acylation, a Lewis acid catalyst is used to generate a highly electrophilic acylium ion from an acyl halide or anhydride study.com. This acylium ion is then readily attacked by the nucleophilic amine.

While C-H acylation of cyclopropanes can be achieved through deconstruction-reconstruction strategies involving photoredox and N-heterocyclic carbene (NHC) catalysis, the N-acylation of the amine is a more facile and common transformation nih.gov. The reaction proceeds through a standard nucleophilic addition-elimination mechanism at the acyl center.

Table 1: Key Factors in the Catalytic Acylation of this compound

| Factor | Description | Expected Outcome |

| Acylating Agent | The reactivity of the acyl source (e.g., acyl chloride > anhydride > ester > carboxylic acid). | More reactive agents will require milder conditions. |

| Catalyst | Can be a Lewis acid (e.g., AlCl₃), a base (e.g., pyridine, triethylamine), or a coupling agent (e.g., DCC). | The choice of catalyst determines the reaction pathway and efficiency. |

| Solvent | Aprotic solvents are typically used to avoid reaction with the acylating agent. | Affects reaction rates and solubility of reactants. |

| Steric Hindrance | The accessibility of the nitrogen lone pair. | The secondary amine attached to the cyclopropyl group presents moderate steric hindrance. |

Oxidative Transformations

The cyclopropylamine moiety is a known substrate for oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes. This process is of significant interest as it can lead to the formation of reactive metabolites. Studies on model cyclopropylamine-containing compounds, such as the antibiotic trovafloxacin, have provided detailed insights into these oxidative pathways nih.govhyphadiscovery.comacs.org.

The primary mechanism involves a single-electron transfer (SET) from the amine nitrogen to the activated iron-oxo species of the CYP enzyme (e.g., CYP1A2), generating a nitrogen-centered radical cation. This intermediate undergoes rapid, strain-induced cleavage of one of the cyclopropane C-C bonds (β-scission), resulting in a ring-opened carbon-centered radical nih.govchemrxiv.org. Subsequent oxidation of this radical leads to the formation of a reactive α,β-unsaturated aldehyde nih.govacs.org.

Myeloperoxidase (MPO) has also been shown to catalyze the oxidation of cyclopropylamines to the same reactive aldehyde intermediate, particularly in the presence of chloride ions nih.govacs.org. These ring-opened products are electrophilic and can form covalent adducts with biological nucleophiles like glutathione and proteins, which is a proposed mechanism for the hepatotoxicity associated with some cyclopropylamine-containing drugs nih.govhyphadiscovery.comacs.org.

Table 2: Proposed Pathway for Oxidative Transformation

| Step | Intermediate/Product | Enzyme(s) | Mechanistic Detail |

| 1. Initial Oxidation | Nitrogen Radical Cation | CYP450 (e.g., CYP1A2), MPO | Single-Electron Transfer (SET) from amine nitrogen. |

| 2. Ring Opening | Carbon-Centered Radical | - | β-scission of the strained cyclopropane ring. |

| 3. Further Oxidation | α,β-Unsaturated Aldehyde | CYP450, MPO | Oxidation of the radical intermediate. |

| 4. Adduct Formation | Covalent Adducts | - | Nucleophilic attack by glutathione or protein residues. |

Pyridyloxy Moiety Reactivity

The pyridyloxy moiety consists of a pyridine ring linked through an ether bond. The reactivity of this group is primarily centered on the pyridine ring itself. The nitrogen atom in the pyridine ring makes it electron-deficient compared to benzene, which influences its reactivity.

Basicity and Nucleophilicity: The lone pair of electrons on the pyridine nitrogen allows it to act as a base and a nucleophile, readily forming salts with acids or coordinating to metal centers. It can also act as a hydrogen bond acceptor.

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring deactivates it towards electrophilic substitution. Reactions such as nitration or halogenation require harsh conditions and typically occur at the 3- and 5-positions.

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, especially if a good leaving group is present at the 2- or 4-position.

Ether Linkage Stability: The aryl ether bond is generally stable under neutral and basic conditions. However, it can be cleaved under forcing acidic conditions, such as with strong hydrohalic acids (e.g., HBr, HI).

Intramolecular Rearrangements

The strained three-membered ring of the cyclopropylamine system makes it prone to various intramolecular rearrangements, which provide a thermodynamic driving force by relieving ring strain.

The cyclopropyliminium ion rearrangement is a characteristic reaction of cyclopropylamines. This rearrangement can be initiated following the oxidation of the amine to an iminium ion, which can be an intermediate in the oxidative transformations discussed previously acs.org. The cyclopropyliminium ion is unstable and readily undergoes a rearrangement where a C-C bond of the cyclopropane ring cleaves, leading to a ring-expanded product.

In the case of this compound, formation of an iminium ion at the nitrogen would create a highly strained electrophilic center adjacent to the cyclopropane ring. This would likely trigger the cleavage of the distal C-C bond of the cyclopropane, followed by migration of the nitrogen to form a more stable, five-membered pyrrolidinium ring system. Mechanistic studies have shown this to be an efficient pathway to such heterocyclic structures acs.org.

The Favorskii rearrangement is classically defined as the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives, proceeding through a cyclopropanone intermediate wikipedia.orgddugu.ac.inyoutube.comorganic-chemistry.org. In its classic form, this reaction is not directly applicable to this compound as the molecule is not an α-halo ketone.

For a Favorskii-type rearrangement to occur within this system, the molecule would first need to be chemically modified into a suitable precursor. For example, if the propyl chain were to be oxidized to a ketone and subsequently halogenated at the α-position, the resulting α-halo ketone could then undergo a Favorskii rearrangement upon treatment with a base. This would result in a ring contraction of the carbon chain, yielding a cyclobutane (B1203170) carboxylic acid derivative youtube.com.

A "quasi-Favorskii rearrangement" can occur in systems that cannot form an enolate, but this still requires a ketone and a leaving group on the α-carbon wikipedia.org. Therefore, any discussion of this rearrangement in the context of the title compound remains hypothetical and dependent on prior chemical transformation.

Reaction Intermediates and Transition States

The reactivity of the this compound system involves several key transient species that dictate the reaction pathways and final products.

Radical Cations: As described in the oxidative transformations, a nitrogen-centered radical cation is the primary intermediate formed upon single-electron transfer. This species is pivotal as it initiates the ring-opening cascade nih.govresearchgate.net.

Cyclopropyliminium Ion: This cation is a key intermediate in rearrangement reactions. Its formation precedes the cleavage of the cyclopropane ring and expansion to a more stable heterocyclic system acs.org. The transition state for the rearrangement involves significant weakening of a cyclopropyl C-C bond.

Ring-Opened Radicals: Following the β-scission of the cyclopropane ring in the radical cation, a stabilized, ring-opened carbon-centered radical is formed. This intermediate is susceptible to further oxidation or radical-based reactions hyphadiscovery.com.

Transition States in Ring Opening: Computational studies on related systems have characterized the transition states for cyclopropane ring-opening. These transition states often involve an elongated C-C bond and developing p-orbital character on the carbons as the ring breaks researchgate.net. The presence of the adjacent cationic nitrogen in a cyclopropyliminium ion significantly lowers the activation energy for this process.

Table 3: Summary of Key Reaction Intermediates

| Intermediate | Precursor/Formation Pathway | Subsequent Reaction(s) | Section Reference |

| Nitrogen Radical Cation | Oxidation of the amine via SET (e.g., by CYP450). | β-scission to open the cyclopropane ring. | 3.2.4 |

| Cyclopropyliminium Ion | Two-electron oxidation of the amine. | Ring expansion to form a pyrrolidinium ion. | 3.4.1 |

| Ring-Opened Carbon Radical | β-scission of the nitrogen radical cation. | Oxidation to an aldehyde; radical cyclization. | 3.2.4 |

| Acylium Ion | Reaction of an acyl halide with a Lewis acid catalyst. | Nucleophilic attack by the amine. | 3.2.3 |

Advanced Derivatization and Functionalization Strategies

Modification at the Amine Nitrogen

The primary amine of Cyclopropyl(3-(3-pyridyloxy)propyl)amine is a versatile functional group that readily undergoes a variety of chemical transformations, allowing for the introduction of diverse substituents.

Formation of Amides (Amidocyclopropanes)

The synthesis of amides from the primary amine of this compound is a straightforward and common derivatization strategy. This can be achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides. pearson.comchemrxiv.org The reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine or pyridine (B92270) to neutralize the hydrogen chloride byproduct. nih.gov

Alternatively, direct coupling with carboxylic acids can be accomplished using a variety of coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-hydroxybenzotriazole (HOBT) facilitate amide bond formation under mild conditions, which are compatible with a wide range of functional groups. nih.gov

Table 1: Representative Amide Synthesis Reactions

| Acylating Agent | Reagent/Catalyst | Product Class |

|---|---|---|

| Acetyl Chloride | Triethylamine | N-acetyl-cyclopropyl(3-(3-pyridyloxy)propyl)amine |

| Benzoic Acid | EDC, HOBT | N-benzoyl-cyclopropyl(3-(3-pyridyloxy)propyl)amine |

These reactions lead to the formation of N-substituted amides, often referred to as amidocyclopropanes, which can exhibit altered physicochemical properties and biological activities compared to the parent amine.

Sulfamoyl Cyclopropanes

The primary amine can be converted to a sulfonamide, creating what can be termed sulfamoyl cyclopropanes. This transformation is typically achieved by reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine or triethylamine. elsevierpure.com The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. acs.org

The choice of sulfonyl chloride allows for the introduction of a wide array of aryl or alkyl substituents, thereby modulating the electronic and steric properties of the resulting sulfonamide. This derivatization can be crucial for tuning the compound's interaction with biological targets.

Table 2: Synthesis of Sulfamoyl Cyclopropanes

| Sulfonylating Agent | Base | Product |

|---|---|---|

| Benzenesulfonyl chloride | Pyridine | N-(phenylsulfonyl)this compound |

| Methanesulfonyl chloride | Triethylamine | N-(methylsulfonyl)this compound |

Other N-Alkylation and N-Acylation Reactions

Beyond the formation of simple amides and sulfonamides, the amine nitrogen can undergo a variety of other N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups to the amine nitrogen can be accomplished through reaction with alkyl halides. researchgate.net However, the reaction of primary amines with alkyl halides can often lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov To achieve selective mono-alkylation, a competitive deprotonation/protonation strategy using amine hydrobromides and alkyl bromides can be employed. nih.gov Alternatively, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride provides a controlled method for mono-alkylation. acs.org

N-Acylation: A broad range of acyl groups can be introduced by reacting the amine with various acylating agents. For instance, reaction with chloroformates (e.g., ethyl chloroformate) yields carbamates, while reaction with isocyanates produces ureas. These reactions are generally high-yielding and proceed under mild conditions. Iodine has been shown to be an effective catalyst for the N-acylation of primary amines with acyl chlorides under solvent-free conditions. aip.orgwikipedia.org

Functionalization of the Pyridine Ring

The pyridine ring in this compound offers another site for derivatization, although its electron-deficient nature can make electrophilic aromatic substitution challenging.

A viable strategy for functionalizing the pyridine ring is through nucleophilic aromatic substitution (SNAr). libretexts.org This would typically require the presence of a good leaving group on the pyridine ring, such as a halogen. While the parent compound has a pyridyloxy group, synthetic strategies could be devised to introduce a halogen at positions 2, 4, or 6 of the pyridine ring. For instance, starting from a dihalopyridine and sequentially substituting with the cyclopropyl(3-hydroxypropyl)amine and then another nucleophile would allow for diversification. The reaction of 3-halopyridines with various nucleophiles, including sulfur, oxygen, and carbon nucleophiles, has been shown to proceed efficiently under microwave irradiation. nih.gov

Another approach involves metal-catalyzed cross-coupling reactions. If a halogenated derivative of the pyridine ring is prepared, Suzuki, Heck, or Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon or carbon-nitrogen bonds, significantly expanding the chemical space around this part of the molecule.

Derivatization of the Propyl Linker

The three-carbon propyl linker connecting the cyclopropylamine (B47189) and the pyridyloxy ether presents a more challenging site for selective functionalization due to the presence of unactivated C-H bonds. However, modern synthetic methods offer potential strategies for its derivatization.

One promising approach is transition-metal-catalyzed C-H activation. nih.gov These methods can enable the direct introduction of functional groups at specific positions along an alkyl chain, often guided by a directing group. In the context of this compound, the amine or the pyridine nitrogen could potentially act as a directing group to guide functionalization to a specific carbon of the propyl linker.

Enzymatic hydroxylation using cytochrome P450 enzymes is another potential strategy. These enzymes are known to catalyze the hydroxylation of alkyl chains at specific positions. By selecting an appropriate P450 isozyme, it may be possible to introduce a hydroxyl group onto the propyl linker, which could then be further functionalized.

Radical halogenation can also be used to introduce a halogen onto the alkyl chain, which can then be displaced by other nucleophiles. However, achieving high regioselectivity on a short propyl chain in the presence of other reactive sites would be a significant challenge.

Stereochemical Control in Derivatization

The cyclopropylamine moiety in the parent compound contains a stereocenter, and derivatization strategies can be designed to control the stereochemical outcome of the reactions.

When introducing new stereocenters, for instance by modifying the propyl linker or the cyclopropane (B1198618) ring itself, stereoselective synthetic methods can be employed. For example, asymmetric cyclopropanation reactions are well-established for creating chiral cyclopropane rings with high enantiomeric excess. If a synthetic route starts from precursors to the cyclopropylamine moiety, these methods can be used to control the absolute stereochemistry of the final product.

In cases where derivatization occurs at the existing chiral center or adjacent to it, the stereochemistry of the starting material can influence the stereochemical outcome of the reaction. For example, the asymmetric synthesis of α-tertiary cyclopropylamine derivatives has been achieved with high stereocontrol using methods like the Simmons-Smith reaction on enesulfinamides. Such strategies could be adapted to control the stereochemistry when adding substituents to the cyclopropane ring. Biocatalytic approaches, such as intramolecular cyclopropanation catalyzed by engineered enzymes, can also provide excellent stereoselectivity in the synthesis of complex cyclopropane-containing structures.

Diastereoselective Transformations

No published research detailing the diastereoselective transformations of this compound was identified. The inherent chirality of the cyclopropane ring and the potential for creating new stereocenters along the propyl chain or at the amine group suggest that such transformations are theoretically possible. However, without experimental data, any discussion of specific diastereoselective reactions, including substrate-controlled or reagent-controlled methods, would be speculative. Future research could explore reactions such as diastereoselective additions to the pyridine ring, functionalization of the propyl chain, or derivatization of the amine to introduce a chiral auxiliary, which could then direct subsequent stereoselective reactions.

Enantioselective Derivatization

Similarly, a comprehensive review of scientific databases and chemical literature revealed no specific examples of enantioselective derivatization of this compound. As a chiral molecule, the separation of its enantiomers or the enantioselective synthesis of one enantiomer over the other would be of significant interest, particularly for applications in medicinal chemistry and materials science. Potential avenues for future research in this area could include the development of chiral catalysts for the asymmetric synthesis of the molecule or the use of enzymatic resolution to separate a racemic mixture. Furthermore, enantioselective derivatization of the amine or other functional groups could be explored using chiral reagents. At present, however, there are no established protocols or reported findings for these processes for this specific compound.

Computational and Molecular Modeling Studies on this compound Remain Largely Undocumented in Publicly Available Research

While general principles of computational chemistry could be applied to hypothesize about its properties based on its constituent functional groups (cyclopropylamine, propyl linker, and pyridyloxy), such a discussion would be speculative and would not meet the required standards of a scientifically accurate and data-driven article. Generating an article without specific research findings would lead to scientifically unsubstantiated statements.

Further research and publication in the field of computational chemistry focusing on this specific molecule would be necessary to provide the detailed insights requested in the user's outline.

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Methodologies

General Principles and Methodologies in SAR/SSR

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. wjbphs.comnih.gov The primary goal is to identify the key chemical features, known as pharmacophores, that are responsible for the desired biological activity. By systematically altering the molecule's structure—by modifying functional groups, changing stereochemistry, or altering the size and shape of different moieties—researchers can deduce which parts of the molecule are essential for its interaction with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is an extension of this principle, employing mathematical models to correlate physicochemical properties of compounds with their biological activities. asianpubs.org This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

Structure-Selectivity Relationship (SSR) studies run parallel to SAR and are crucial for developing safe and effective therapeutic agents. SSR focuses on understanding how structural changes affect a compound's binding affinity for its intended target versus off-targets (e.g., other receptor subtypes or unrelated proteins). vu.nl High selectivity is a desirable trait as it minimizes the potential for adverse effects caused by unintended biological interactions. Both SAR and SSR are iterative processes, where insights from biological testing guide the next round of chemical synthesis and optimization.

Mapping Chemical Space for Structural Variation

Chemical space encompasses all possible molecules and their properties. Given its vastness, estimated to contain more than 10⁶⁰ drug-like molecules, navigating this space requires sophisticated computational and conceptual tools. Mapping chemical space for a particular scaffold like Cyclopropyl(3-(3-pyridyloxy)propyl)amine involves exploring the diversity of possible substitutions at key positions to understand their impact on activity and selectivity.

This exploration is often visualized using dimensionality reduction techniques such as Principal Component Analysis (PCA), which helps in identifying clusters of structurally similar compounds with comparable biological activities. Such maps guide medicinal chemists in designing new analogs that probe unexplored regions of the chemical space, potentially leading to compounds with improved properties. The process involves generating a library of virtual compounds by modifying the core scaffold and then using computational models to predict their properties, prioritizing the most promising candidates for synthesis.

Influence of Cyclopropyl (B3062369) Group Modifications on Structure-Activity Profiles

The cyclopropyl group is a key feature in many neurologically active compounds due to its unique conformational and electronic properties. It provides a rigid scaffold that can help lock a molecule into a bioactive conformation, which can be entropically favorable for receptor binding. vu.nl In the context of histamine (B1213489) H₃ antagonists, the basic amine is a critical pharmacophoric element, and the nature of the group attached to it significantly influences potency and selectivity.

SAR studies on related histamine H₃ receptor ligands have shown that the stereochemistry of the cyclopropane (B1198618) ring is crucial. For instance, in studies of 2-(1H-imidazol-4-yl)cyclopropylamine, the (1S,2S)-enantiomer was found to be the more potent agonist for the H₃ receptor, highlighting the stereoselective nature of the receptor's binding pocket. vu.nlnih.gov While direct SAR data for modifications to the cyclopropyl group in this compound is limited in publicly available literature, principles from related series suggest that substitutions on the cyclopropyl ring would likely modulate activity. For example, introducing small alkyl groups could probe steric limits within the binding pocket, while polar substituents could explore new hydrogen bonding interactions.

Bioisosteric replacement of the cyclopropylamine (B47189) with other small, constrained cyclic amines (e.g., cyclobutylamine, azetidine) is a common strategy to fine-tune physicochemical properties and explore alternative binding modes.

| Modification of Cyclopropylamine Moiety | Rationale | Expected Impact on H₃ Receptor Affinity |

|---|---|---|

| (S,S)-Stereoisomer | Exploit stereospecific binding interactions | Potentially higher affinity |

| (R,R)-Stereoisomer | Probe alternative stereochemical fit | Potentially lower affinity |

| Bioisosteric replacement (e.g., Cyclobutylamine) | Alter ring strain and vector of amine presentation | Variable; may increase or decrease affinity |

Impact of Pyridyloxy Substitutions on Structure-Activity Profiles

The 3-pyridyloxy moiety serves as the aromatic/heteroaromatic component that typically engages in key interactions within the histamine H₃ receptor binding site. The position of the oxygen linker and the nitrogen atom within the pyridine (B92270) ring are critical for establishing the correct vector for these interactions.

SAR studies on various classes of H₃ antagonists, such as phenoxypropylamines, have demonstrated that the nature and position of substituents on the aromatic ring significantly affect binding affinity. For the pyridyloxy group, key modifications would include:

Ring Substitution: Introducing small, electron-donating or electron-withdrawing groups (e.g., methyl, chloro, methoxy) at different positions on the pyridine ring can modulate potency. These substitutions can influence the electronic nature of the ring and create new van der Waals or hydrogen bonding interactions with the receptor. For example, in related H₂ antagonists, substitution on the pyridine ring was shown to be important for activity. nih.gov

| Modification of 3-Pyridyloxy Moiety | Rationale | Expected Impact on H₃ Receptor Affinity |

|---|---|---|

| Isomeric Pyridyloxy (e.g., 2- or 4-pyridyloxy) | Alter position of H-bond acceptor | Significant change in affinity (likely decrease) |

| Substitution with small electron-donating group (e.g., 5-methyl) | Modulate ring electronics and probe steric space | Variable; could enhance or slightly decrease affinity |

| Substitution with electron-withdrawing group (e.g., 5-chloro) | Alter electronic character for binding interactions | Variable; dependent on receptor electrostatics |

Role of the Propyl Linker in Spatial Orientation and Interactions

The propyl linker connecting the cyclopropylamine and the 3-pyridyloxy ether is crucial for positioning these two key pharmacophoric elements at an optimal distance and orientation for effective binding to the H₃ receptor. The length and flexibility of this linker are critical determinants of affinity.

Studies on related phenoxypropylamine H₃ antagonists have shown that a three-carbon (propyl) chain is often optimal. nih.gov

Linker Length: Shortening or lengthening the alkyl chain (e.g., to ethyl or butyl) typically leads to a significant loss of affinity, as it disrupts the optimal spatial arrangement of the terminal groups.

Linker Rigidity: Introducing conformational constraints into the linker, for instance by incorporating a cyclobutane (B1203170) ring (a "3-cyclobutoxy" linker), has been shown to be a successful strategy in other H₃ antagonist series. vu.nl This rigidification can pre-organize the molecule into a more favorable conformation for binding, thereby increasing affinity.

| Modification of Propyl Linker | Rationale | Expected Impact on H₃ Receptor Affinity |

|---|---|---|

| Shortening to Ethyl Linker | Reduce distance between pharmacophores | Significant decrease in affinity |

| Lengthening to Butyl Linker | Increase distance between pharmacophores | Significant decrease in affinity |

| Introduction of a Methyl Group on the Linker | Introduce a chiral center and probe steric effects | Variable; stereochemistry would be critical |

Rational Design Strategies Based on SAR/SSR

The SAR and SSR data gathered from systematic modifications of the this compound scaffold provide the foundation for rational drug design. The goal is to use this knowledge to design new molecules with enhanced potency, improved selectivity, and better drug-like properties.

One key strategy is scaffold hopping , where the core structure is replaced with a different one that maintains the essential pharmacophoric elements in the correct spatial orientation. researchgate.net For example, the pyridyloxy group could be replaced by other heteroaromatic systems to explore new interactions and potentially improve properties.

Another approach is structure-based design , which would utilize a high-resolution crystal structure of the H₃ receptor bound to a ligand. Although such structures are not always available, homology models can be used. These models allow for the visualization of the binding pocket and can guide the design of new analogs that make more optimal contacts with receptor residues. For instance, if a hydrophobic pocket is identified near the cyclopropyl group, modifications could be designed to fill that space, potentially increasing binding affinity.

Finally, property-based design focuses on optimizing physicochemical properties (e.g., lipophilicity, polar surface area) to improve characteristics like brain penetration, which is often crucial for centrally acting H₃ antagonists. The SAR data is integrated with predictive models for these properties to guide the design of compounds with a balanced profile of potency, selectivity, and drug-likeness.

Catalytic Applications and Green Chemistry Approaches in Synthesis

Metal-Catalyzed Transformations

Transition metals play a pivotal role in modern organic synthesis, enabling bond formations that are otherwise challenging. For a molecule such as Cyclopropyl(3-(3-pyridyloxy)propyl)amine, which contains a cyclopropylamine (B47189) moiety and a pyridyl ether group, several metal-catalyzed transformations are of significant interest.

Homogeneous gold catalysis has emerged as a powerful tool for activating unsaturated C-C bonds, particularly alkynes and allenes. researchgate.net Gold(I) catalysts, being carbophilic Lewis acids, can trigger complex cycloisomerization reactions. frontiersin.org For substrates containing a cyclopropyl (B3062369) group, gold catalysts can facilitate reactions that proceed through cyclopropyl gold(I) carbene-like intermediates. nih.govnih.gov These highly reactive species can undergo various transformations, including cyclopropanation of alkenes or skeletal rearrangements, offering pathways to increase molecular complexity with complete atom economy. nih.govnih.gov

Furthermore, the pyridyl ether portion of the molecule can be relevant in gold-catalyzed reactions. For instance, the intramolecular cyclization of 2-propargyloxypyridine derivatives, catalyzed by gold(I), has been developed to synthesize N-alkenyl pyridonyl alcohols. rsc.org This type of transformation highlights the potential for gold catalysts to activate alkyne-containing precursors to modify the pyridyl end of a molecule.

The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of green chemistry, as it avoids the need for pre-functionalized starting materials and reduces synthetic steps. acs.orgrsc.org This strategy often relies on a directing group within the substrate to position the metal catalyst for regioselective C-H cleavage. rsc.org

In the context of this compound, the nitrogen atom of the pyridine (B92270) ring can serve as an effective directing group. Transition metals such as rhodium, ruthenium, and palladium can coordinate to the pyridine nitrogen, facilitating the activation of ortho-C-H bonds on the pyridine ring. acs.orgresearchgate.net This approach could be used to introduce new substituents (e.g., aryl, alkyl, or other functional groups) onto the pyridine ring of the target molecule, providing a direct route to analogues with modified properties.

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, is a well-established method for the N-arylation of amines. The application of this methodology to the cyclopropylamine moiety has been a subject of significant research. nih.govresearchgate.net

Developing a general method for the arylation of the sterically hindered and electronically distinct cyclopropylamine has been challenging. However, recent advances have identified highly active and air-stable palladium precatalysts that can efficiently couple a wide range of (hetero)aryl halides with cyclopropylamine. nih.govacs.org These catalysts often employ bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos. researchgate.net The use of specialized ylide-functionalized phosphine (YPhos) ligands has also enabled the efficient monoarylation of cyclopropylamine with various (hetero)aryl chlorides at room temperature. chemrxiv.org These methods provide a direct and versatile route to N-aryl derivatives of this compound.

| Catalyst/Ligand System | Substrate Scope | Key Features |

| [(tBuBrettPhos)Pd(allyl)]OTf | Monoarylation of cyclopropylamine with various aryl halides. nih.gov | Highly active, air-stable precatalyst. nih.gov |

| (PtBu₃)Pd(crotyl)Cl | Diarylation of cyclopropylamine. nih.gov | Suited for preparing unsymmetrical diarylated products. nih.gov |

| adYPhos Ligand | Monoarylation with (hetero)aryl chlorides. chemrxiv.org | Enables reactions at room temperature. chemrxiv.org |

Organocatalysis and Biocatalysis

Moving away from metal-based systems, organocatalysis and biocatalysis represent frontiers in green chemistry, offering reactions under mild, often aqueous conditions with high selectivity and minimal environmental impact. mdpi.comresearchgate.net

A novel green chemistry approach involves the use of metal-free catalytic systems. cncb.ac.cnnih.gov Amine-rich carbon dots (CDs) have recently been developed as effective nano-aminocatalytic platforms. nih.govunits.it These nitrogen-doped nanoparticles, typically smaller than 10 nm, feature a carbon core surrounded by a shell with numerous amino groups. cncb.ac.cnunits.it

These surface amines allow the CDs to act as organocatalysts, engaging in enamine or iminium ion catalysis with carbonyl substrates. units.it For example, they can promote Knoevenagel condensations in environmentally benign solvents like water. units.it While not directly used in the synthesis of the target compound, these platforms exemplify a green approach where amine functionality, a key feature of this compound, is harnessed for catalysis, avoiding metal contaminants and utilizing mild conditions. cncb.ac.cnnih.gov

Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. For the synthesis of chiral amines, ω-transaminases (ω-TAs) have become powerful and industrially relevant biocatalysts. illinois.edu These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor, producing a chiral amine with high enantiomeric purity. illinois.edu

This method is directly applicable to the asymmetric synthesis of this compound. A synthetic route could involve a prochiral ketone precursor, which is then stereoselectively aminated by an appropriate (R)- or (S)-selective ω-transaminase to yield the desired enantiomer of the final product. mdpi.com The industrial synthesis of the antidiabetic drug sitagliptin, which utilizes an engineered (R)-selective ω-transaminase, serves as a prominent example of the power and scalability of this green technology. illinois.edunih.gov The broad substrate versatility of ω-TAs and ongoing protein engineering efforts continue to expand their applicability to complex and bulky chiral amines. mdpi.comnih.gov

| Enzyme Type | Reaction | Key Advantages |

| (R)-selective ω-Transaminase | Asymmetric amination of a prochiral ketone to an (R)-amine. nih.gov | High enantioselectivity (>99% ee), mild aqueous conditions, green process. illinois.edunih.gov |

| (S)-selective ω-Transaminase | Asymmetric amination of a prochiral ketone to an (S)-amine. mdpi.com | Access to the opposite enantiomer with high purity, avoids classical resolution. illinois.edumdpi.com |

Photoredox Catalysis in Synthesis

Photoredox catalysis has emerged as a powerful tool in organic chemistry, enabling the formation of complex molecules under mild conditions through single-electron transfer (SET) pathways initiated by visible light. This methodology is frequently employed for the construction of carbon-carbon and carbon-heteroatom bonds. In principle, the synthesis of a molecule like this compound could potentially involve photoredox-catalyzed reactions, for instance, in the coupling of a cyclopropylamine precursor with a suitable propyl-pyridyloxy fragment.

However, a thorough search of the existing literature reveals no specific examples or detailed research findings on the application of photoredox catalysis for the synthesis of this compound. General studies on photoredox-catalyzed reactions of cyclopropylamines often focus on ring-opening or cycloaddition reactions, which may not be directly applicable to the straightforward synthesis of the target molecule. researchgate.net Without specific research data, any discussion of reaction conditions, catalysts, or yields would be purely speculative.

Sustainable and Efficient Synthetic Strategies

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of environmentally benign solvents and renewable starting materials to enhance the sustainability of synthetic routes.

Use of Green Solvents

The selection of a solvent is a critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of a chemical process. Green solvents are typically derived from renewable resources, are biodegradable, have low toxicity, and are easily recyclable. Common examples include water, supercritical fluids, ionic liquids, and bio-based solvents like Cyrene. google.comgoogleapis.com

For the synthesis of this compound, one could envision a synthetic step, such as a nucleophilic substitution to form the ether linkage, being performed in a green solvent. However, no studies have been published that detail the use of green solvents in the synthesis of this specific compound. Therefore, no data on reaction efficiency, yields, or specific solvent choices are available.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic strategies for analogous compounds often involve multi-step sequences. Future research should prioritize the development of more convergent and efficient synthetic routes to Cyclopropyl(3-(3-pyridyloxy)propyl)amine.

One promising avenue is the refinement of reductive amination protocols. nih.gov This could involve the coupling of cyclopropanecarboxaldehyde (B31225) with 3-(3-pyridyloxy)propylamine. Research in this area could focus on identifying mild and highly selective reducing agents to minimize side reactions and improve yields. nih.govpku.edu.cn

Another key area for development is the alkylation of cyclopropylamine (B47189) with a suitable 3-(3-pyridyloxy)propyl electrophile. This approach would benefit from the investigation of novel leaving groups on the propyl chain to enhance reaction kinetics and efficiency.

Furthermore, a palladium-catalyzed cross-coupling reaction represents a modern and powerful strategy. nih.govorganic-chemistry.org Research could explore the coupling of cyclopropylamine with a 3-(3-pyridyloxy)propyl halide or tosylate, focusing on the development of highly active and stable palladium catalysts that can operate under mild conditions. researchgate.netucmerced.edu

| Synthetic Strategy | Key Precursors | Potential Advantages |

| Reductive Amination | Cyclopropanecarboxaldehyde, 3-(3-pyridyloxy)propylamine | Atom economy, potential for one-pot procedures |

| Direct Alkylation | Cyclopropylamine, 3-(3-pyridyloxy)propyl halide/tosylate | Straightforward approach, readily available starting materials |

| Palladium-Catalyzed Coupling | Cyclopropylamine, 3-(3-pyridyloxy)propyl halide/tosylate | High functional group tolerance, mild reaction conditions |

Exploration of Advanced Catalytic Systems

The synthesis of this compound can be significantly advanced by exploring novel catalytic systems that offer improved performance and sustainability.

Palladium catalysis remains a cornerstone of C-N bond formation. chemrxiv.org Future work should investigate the use of next-generation palladium precatalysts and ligands that can facilitate the coupling of the cyclopropylamine and the pyridyloxypropyl fragments with higher turnover numbers and at lower catalyst loadings. nih.gov Stereodivergent synthesis of related arylcyclopropylamines has been achieved through sequential C-H borylation and Suzuki-Miyaura coupling, a strategy that could be adapted for this target molecule. nih.gov

Biocatalysis offers an environmentally benign alternative to traditional chemical methods. The use of enzymes, such as transaminases, could be explored for the asymmetric synthesis of the cyclopropylamine moiety, leading to enantiomerically pure final products.

Photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. Research into photocatalytic methods for the synthesis of this compound could lead to more sustainable and energy-efficient processes.

Integration with Flow Chemistry and Automated Synthesis

To enhance the efficiency, safety, and scalability of the synthesis of this compound, the integration of flow chemistry and automated synthesis platforms is a crucial future direction.

Continuous-flow synthesis offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. acs.orgdurham.ac.uk A continuous-flow process for the reductive amination or palladium-catalyzed coupling steps could be developed, allowing for rapid optimization of reaction parameters and facile scale-up. digitellinc.com The synthesis of other amine compounds has been successfully demonstrated in continuous-flow systems. google.com

Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of optimal synthetic routes. nih.gov The automated synthesis of heterocyclic compounds is a well-established field that can provide valuable insights for the pyridyloxy component. scite.ai These platforms can also be used for the automated synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Expanding the Scope of Derivatization Reactions

The inherent reactivity of the cyclopropylamine and pyridine (B92270) moieties provides ample opportunities for derivatization, allowing for the fine-tuning of the compound's physicochemical and biological properties.

N-Functionalization of the cyclopropylamine nitrogen can be explored to introduce a variety of substituents. Acylation, sulfonylation, and alkylation reactions would yield a diverse library of amides, sulfonamides, and tertiary amines, respectively. These modifications could significantly impact the compound's biological activity. nih.gov

Substitution on the pyridine ring is another key area for derivatization. Electrophilic aromatic substitution reactions could be employed to introduce functional groups such as halogens, nitro groups, or alkyl groups onto the pyridine ring. These modifications can influence the electronic properties and metabolic stability of the molecule. The synthesis of various pyridyl ethers has been explored, providing a basis for these derivatization strategies. worktribe.comnih.govresearchgate.net

Modification of the propyl linker could involve the introduction of substituents or the variation of its length. This could modulate the compound's conformational flexibility and its interaction with biological targets.

| Derivatization Site | Potential Reactions | Expected Outcome |

| Cyclopropylamine Nitrogen | Acylation, Sulfonylation, Alkylation | Modified polarity, hydrogen bonding capacity, and biological activity |

| Pyridine Ring | Electrophilic Aromatic Substitution | Altered electronic properties, metabolic stability, and target interactions |

| Propyl Linker | Introduction of substituents, chain length variation | Modulated flexibility and spatial orientation of the pharmacophores |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones.

Advanced spectroscopic techniques , such as in-situ NMR and IR spectroscopy, can be employed to monitor reaction progress in real-time, identify key intermediates, and elucidate reaction kinetics. wjpsonline.comnih.gov These techniques can provide valuable insights into the catalytic cycles of palladium-catalyzed reactions or the mechanism of reductive amination.

Computational chemistry , particularly density functional theory (DFT) calculations, can be used to model reaction pathways, calculate transition state energies, and predict the stability of intermediates. researchgate.netorganic-chemistry.orgrsc.org Such studies can help in understanding the factors that control the regioselectivity and stereoselectivity of reactions and can guide the rational design of more efficient catalysts. Computational studies on the stability of cyclopropylamine derivatives can provide valuable data for reaction design. acs.org

By combining experimental and computational approaches, a comprehensive mechanistic picture can be developed, which will be instrumental in advancing the chemistry of this compound and related compounds.

Q & A

Q. What are the primary synthetic routes for Cyclopropyl(3-(3-pyridyloxy)propyl)amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A patent (Example 314 in ) describes a method using N-ethylcyclopropylamine as a precursor, reacting it with a pyridyloxypropyl halide under basic conditions (e.g., cesium carbonate) with copper(I) bromide as a catalyst at 35°C for 48 hours. Key factors affecting yield include:

- Catalyst choice : Copper(I) bromide enhances coupling efficiency by facilitating Ullmann-type reactions .

- Temperature : Prolonged heating (e.g., 35–50°C) improves reaction completion but may risk decomposition.

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize intermediates .

| Reagent | Role | Optimal Conditions |

|---|---|---|

| Cesium carbonate | Base | 2.0–3.0 equivalents |

| Copper(I) bromide | Catalyst | 5–10 mol% |

| DMSO | Solvent | 35°C, 48 hours |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., pyridyl proton shifts at δ 8.8–7.2 ppm) and cyclopropane ring integrity (e.g., methylene protons at δ 1.2–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 215 [M+H]+) and isotopic patterns .

- HPLC-PDA : Detects impurities (<1%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) analyze interactions between the compound’s pyridyloxy group and target proteins (e.g., kinases or GPCRs). Key steps include:

- Target preparation : Retrieve 3D structures from the PDB (e.g., 4LDE for kinase inhibition).

- Ligand optimization : Minimize energy using Gaussian09 with B3LYP/6-31G* basis sets .

- Docking parameters : Grid boxes centered on active sites, with exhaustiveness set to 20 for accuracy.

A study on triazolo-pyridine analogs demonstrated that cyclopropane rings enhance rigidity, improving binding specificity by 30% compared to linear analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and control for solvent effects (DMSO ≤0.1%) .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed pyridyl intermediates) that may interfere with activity .

- Dose-response validation : EC50/IC50 values should be replicated across ≥3 independent experiments with p < 0.05 significance .

Q. How can reaction conditions be optimized to minimize hazardous byproducts?

Methodological Answer:

- Catalyst alternatives : Replace copper(I) bromide with nano-zinc oxide to reduce toxicity while maintaining yield (85–90%) .

- Solvent recycling : DMSO recovery via vacuum distillation reduces waste and cost .

- Safety protocols : Cyclopropylamine derivatives are corrosive; handle under inert gas (N2/Ar) and use closed-system reactors to prevent exposure .

Data Contradiction Analysis

Q. Reported Biological Activities

Resolution : Inactive results (e.g., ) may stem from poor solubility or degradation. Pre-solubilize the compound in PEG-400 for in vitro assays and confirm stability via NMR post-experiment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.